Crebinostat is a small molecule inhibitor of histone deacetylases (HDACs) [, , ]. It acts as a modulator of chromatin-mediated neuroplasticity and is being explored as a potential therapeutic agent for central nervous system (CNS) disorders [, ]. Notably, the provided abstracts do not contain information on drug use, dosage, or side effects, aligning with the request to exclude these aspects.
Crebinostat inhibits HDAC activity, leading to increased histone acetylation [, ]. This modulation of histone acetylation influences gene expression and alters chromatin-mediated neuroplasticity [, ]. Specifically, Crebinostat has been shown to enhance the acetylation of α-tubulin and reduce the levels of histone deacetylase 6, an α-tubulin deacetylase []. This modulation of α-tubulin acetylation is suggested to contribute to its memory-enhancing effects [].
CAS No.: 4299-57-4
CAS No.: 99593-25-6
CAS No.: 3506-17-0
CAS No.:
CAS No.: 343603-96-3
CAS No.: